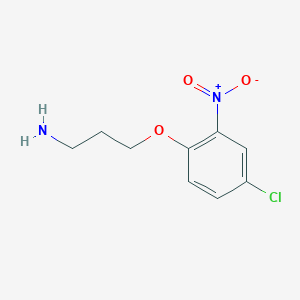
3-(4-Chloro-2-nitrophenoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain
Preparation Methods
The synthesis of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine typically involves the reaction of 4-chloro-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom on the propyl chain, forming the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
3-(4-Chloro-2-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
3-(4-Chloro-2-nitrophenoxy)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It can be employed in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways .
Comparison with Similar Compounds
3-(4-Chloro-2-nitrophenoxy)propan-1-amine can be compared with similar compounds such as:
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a chloro and nitro group, which can result in different chemical reactivity and biological activity.
3-(4-Chloro-2-methylphenoxy)propan-1-amine:
Properties
Molecular Formula |
C9H11ClN2O3 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-(4-chloro-2-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11ClN2O3/c10-7-2-3-9(15-5-1-4-11)8(6-7)12(13)14/h2-3,6H,1,4-5,11H2 |
InChI Key |
HXFZDGFKNQYTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






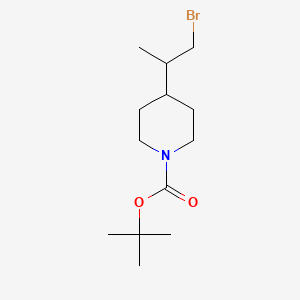
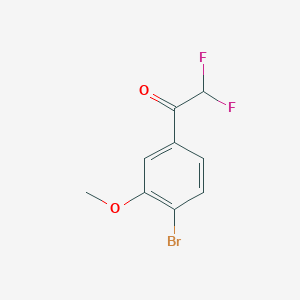

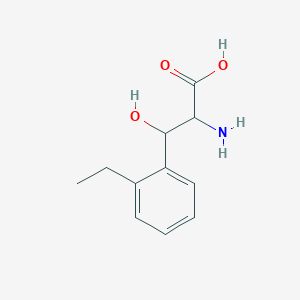

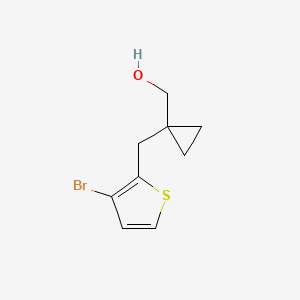
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
